Cas no 1428357-87-2 (methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate)

methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate
- methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate
- methyl N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)carbamate
- F6415-1176
- AKOS024556265
- 1428357-87-2
- methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate
-
- インチ: 1S/C13H15NO3S/c1-16-13(15)14(9-11-5-7-17-10-11)6-4-12-3-2-8-18-12/h2-3,5,7-8,10H,4,6,9H2,1H3
- InChIKey: CWZBDYVUJUQHFB-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1CCN(C(=O)OC)CC1=COC=C1
計算された属性
- せいみつぶんしりょう: 265.07726451g/mol
- どういたいしつりょう: 265.07726451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 70.9Ų
methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6415-1176-2mg |
methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate |
1428357-87-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6415-1176-1mg |
methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate |
1428357-87-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6415-1176-3mg |
methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate |
1428357-87-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6415-1176-2μmol |
methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate |
1428357-87-2 | 2μmol |
$85.5 | 2023-09-09 |
methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate 関連文献
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamateに関する追加情報
Methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate: A Comprehensive Overview
The compound methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate (CAS No. 1428357-87-2) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a methyl group, a furan ring, and a thiophene ring, all connected through a carbamate functional group. The presence of these heterocyclic rings imparts distinctive electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer therapies. The furan and thiophene moieties are known to exhibit bioactivity due to their ability to interact with biological targets such as enzymes and receptors. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, which are key players in cancer progression.
In addition to its pharmacological applications, methyl N-(furan-3-yl)methyl-N-(thiophen ethylcarbamate has also been investigated for its role in agrochemicals. The compound's ability to modulate plant growth and stress responses has been explored in recent agricultural studies. A research article in *Phytotherapy Research* reported that this compound can enhance the resistance of crops to environmental stressors such as drought and salinity. This dual functionality underscores the versatility of the compound in both medical and agricultural domains.
The synthesis of methyl N-(furan3-yl)methyl-N-thiophene ethylcarbamate involves a multi-step process that combines organic synthesis techniques with modern catalytic methods. Recent advancements in catalysis have enabled more efficient and environmentally friendly production pathways for this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of the product. These developments are crucial for scaling up production to meet increasing demand from various industries.
From an environmental perspective, the ecological impact of methyl N-furan-methyl-thiophene ethylcarbamate has been a topic of recent concern. Studies conducted by environmental scientists have focused on assessing its biodegradability and potential toxicity to aquatic life. Preliminary findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is promising for its safe disposal. However, further research is required to fully understand its long-term effects on ecosystems.
In conclusion, methyl N-furan-methyl-thiophene ethylcarbamate (CAS No. 1428357-) represents a promising molecule with diverse applications across multiple fields. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable asset in modern chemistry and pharmacology. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents and sustainable agricultural solutions.
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